molecular formula C20H21ClN4O2 B5236218 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

Cat. No. B5236218
M. Wt: 384.9 g/mol
InChI Key: ZBWZZJMRGAXJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied in scientific research for its potential in cancer treatment and other medical applications. In

Mechanism of Action

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP binding site of the EGFR, preventing the activation of the receptor and downstream signaling pathways. This results in the inhibition of cell growth and proliferation, as well as induction of apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to be highly selective for the EGFR, with minimal effects on other related receptors.
Biochemical and Physiological Effects
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.

Advantages and Limitations for Lab Experiments

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of the EGFR, making it a useful tool for studying the role of this receptor in various cellular processes. It is also commercially available and relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. Additionally, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the EGFR in animal models.

Future Directions

There are several future directions for research on 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of the EGFR, which could have improved efficacy and fewer side effects compared to 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. Another area of interest is the combination of 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Additionally, there is ongoing research on the role of the EGFR in various diseases beyond cancer, such as Alzheimer's disease and diabetes, which could lead to new applications for 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.

Synthesis Methods

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized through a multi-step process involving the reaction of 4-nitrophenylhydrazine with 2-chloro-4-methylquinazoline, followed by reduction and acetylation. The final product is obtained through a salt formation reaction with hydrochloric acid. The purity and yield of 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in scientific research for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway. This pathway is involved in many cellular processes such as cell growth, differentiation, and survival, and is often overactivated in cancer cells. 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to be effective against various types of cancer cells, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2.ClH/c1-14-10-12-23(13-11-14)20-17-4-2-3-5-18(17)21-19(22-20)15-6-8-16(9-7-15)24(25)26;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZZJMRGAXJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride

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